molecular formula C10H9ClN2O2S B2845167 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 2225146-16-5

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2845167
CAS No.: 2225146-16-5
M. Wt: 256.7
InChI Key: KCYDDIQSIDVNJB-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 1-position, a phenyl group at the 3-position, and a sulfonyl chloride group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-Methyl-3-phenyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process .

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and receptors. The compound’s interactions with these molecular targets can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique positioning of the substituents in this compound, which can influence its reactivity and applications.

Properties

IUPAC Name

1-methyl-3-phenylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-7-9(16(11,14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYDDIQSIDVNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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